molecular formula C19H15BrN4O2S B3201311 5-bromo-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1019103-22-0

5-bromo-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B3201311
CAS No.: 1019103-22-0
M. Wt: 443.3 g/mol
InChI Key: GOPFLLBXZHJNSV-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates multiple pharmacologically active motifs, making it a valuable building block in the development of new therapeutic agents. The core structure features a pyrazole ring, a scaffold renowned for its wide spectrum of biological activities. Pyrazole derivatives are extensively documented in scientific literature for their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . This compound is further functionalized with a 4-(p-tolyl)thiazole moiety. Thiazole and its derivatives are privileged structures in drug discovery, known to exhibit a broad range of biological activities, including serving as anti-inflammatory agents and inhibitors of key enzymes like COX and LOX . The presence of the furan-2-carboxamide group, substituted with a bromine atom, adds another dimension of potential for molecular interaction and optimization of drug-like properties. This specific combination of pyrazole, thiazole, and brominated furan rings creates a unique polyheterocyclic system of significant interest. Research on analogous structures demonstrates that such hybrids are promising candidates in the search for novel antimicrobial agents, particularly against multidrug-resistant bacterial strains . Consequently, this compound is primarily intended for use as a key intermediate or a novel scaffold in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against various biological targets. Please note that this product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2S/c1-11-3-5-13(6-4-11)14-10-27-19(21-14)24-17(9-12(2)23-24)22-18(25)15-7-8-16(20)26-15/h3-10H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPFLLBXZHJNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article examines the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Furan ring
  • Thiazole moiety
  • Pyrazole structure
  • Carboxamide group

These structural elements contribute to its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Refluxing with appropriate reagents : This method often involves the use of solvents such as ethanol.
  • Purification techniques : Techniques like recrystallization and chromatography are essential for isolating the compound in high purity.

Anticancer Activity

Research has indicated that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. For instance:

  • In studies involving various cancer cell lines (e.g., MCF7, NCI-H460), compounds similar to this compound demonstrated promising cytotoxic effects with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative and cancer type .
CompoundCell LineIC50 (µM)Reference
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CA54926
5-bromo-N-(3-methyl...)VariousTBDThis study

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of specific kinases (e.g., Aurora-A kinase) which play critical roles in cell cycle regulation.
  • Induction of apoptosis in cancer cells, leading to reduced tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

  • Study on Pyrazole Derivatives : A comprehensive review highlighted various pyrazole biomolecules as effective anticancer agents, with many exhibiting low micromolar activity against multiple cancer cell lines .
  • Inhibition Studies : Specific derivatives were screened against cancer cell lines such as Hep-2 and P815, showing significant cytotoxic potential with IC50 values as low as 3.25 mg/mL .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 5-bromo-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide and related compounds from the literature.

Compound Name / ID Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Notable Spectral Data (¹H-NMR, MS) Reference
Target Compound 5-Br, furan-2-carboxamide, p-tolyl-thiazole ~437.2* N/A N/A Predicted δ 7.2–7.6 (aromatic H), 2.4–2.7 (CH₃)
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3c) 5-Cl, p-tolyl, phenyl, CN 417.1 62 123–125 δ 8.12 (s, 1H), 7.41–7.63 (m, 9H), 2.66 (s, 3H) [1]
4-Bromo-1-methyl-N-(1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 4-Br, CF₃, thiazol-2-yl 355.1 N/A N/A MS (ESI): 355.1 [M+H]⁺ [9]
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 5-Cl, 4-Cl-phenyl, CN 437.1 68 171–172 δ 8.12 (s, 1H), 7.43–7.55 (m, 9H), 2.65 (s, 3H) [1]
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) 4-Br, methylthio, 3-F-phenyl hydrazone 360.3 96 N/A IR: 1600–1650 cm⁻¹ (C=N, C=C); HRMS: 360.3 [5]

*Estimated based on molecular formula (C₂₁H₁₈BrN₃O₂S).

Key Observations:

However, bromine’s higher electronegativity may enhance electrophilic substitution kinetics. The high yield (96%) of compound 4f suggests that hydrazone and methylthio groups stabilize intermediates during synthesis, whereas the moderate yields of pyrazole-carboxamides (e.g., 62% for 3c ) reflect challenges in coupling bulky aromatic substituents.

Electronic and Lipophilic Properties: The trifluoromethyl (CF₃) group in significantly increases lipophilicity (logP ~2.5 estimated) compared to the target compound’s p-tolyl group (logP ~3.0). The furan ring in the target compound introduces electron-rich regions, contrasting with the electron-deficient pyrazole cores in 3b and 3c due to chlorine and cyano substituents .

Spectral Data Trends: Aromatic protons in 3c and 3b resonate at δ 7.4–7.6 ppm , consistent with the target compound’s expected NMR profile. The bromine atom in the target compound may deshield adjacent protons, shifting signals upfield. The absence of a cyano group in the target compound eliminates the strong IR absorption near 2230 cm⁻¹ observed in 3b .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular interactions. The lower melting point of 3c (123–125°C) vs. 3b (171–172°C) reflects reduced crystal lattice stability due to the p-tolyl group’s steric bulk. The target compound’s melting point is expected to fall within this range.

Biological Implications :

  • The p-tolyl-thiazole moiety in the target compound may enhance binding to hydrophobic enzyme pockets compared to 3c ’s phenyl group. Bromine’s larger atomic radius could improve halogen bonding in biological targets relative to chlorine in 3b .

Q & A

Basic: What are the typical synthetic routes for 5-bromo-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide?

Answer:
The synthesis involves multi-step organic reactions, often starting with the preparation of heterocyclic intermediates. For example:

  • Step 1: Synthesis of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions .
  • Step 2: Functionalization of the thiazole ring through coupling reactions (e.g., Hantzsch thiazole synthesis) with 4-(p-tolyl)thiazole precursors .
  • Step 3: Bromination at the furan-2-carboxamide moiety using N-bromosuccinimide (NBS) in a controlled solvent system (e.g., DMF or DCM) .
    Reaction conditions (temperature, solvent, catalysts) are critical for yield optimization. Purification is typically achieved via column chromatography or recrystallization .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regiochemistry and substituent positions .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is standard for biological testing) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography: For absolute stereochemical confirmation in crystalline form (if applicable) .

Basic: How can researchers address solubility challenges during in vitro assays?

Answer:
Solubility limitations are common due to the compound’s hydrophobic aromatic/heterocyclic backbone. Strategies include:

  • Co-solvent systems: Use DMSO (<1% v/v) or cyclodextrin-based formulations .
  • pH adjustment: Buffered solutions (e.g., PBS at pH 7.4) for ionic stabilization .
  • Sonication or heating: For temporary dispersion in aqueous media .

Advanced: How does structural modification influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

Modification Site Impact on Activity Reference
Furan-2-carboxamide Critical for target binding; bromine enhances electrophilicity and stability .
Thiazole ring Substitution at the 4-(p-tolyl) position improves lipophilicity and membrane permeability .
Pyrazole core Methyl group at position 3 reduces metabolic degradation .

For example, replacing the furan with a thiophene (as in ) reduces antimicrobial activity, highlighting the furan’s role in target interactions .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50 vs. EC50). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Compound stability: Degradation under assay conditions (e.g., light exposure, pH shifts). Validate stability via HPLC at multiple time points .
  • Off-target effects: Use orthogonal assays (e.g., thermal shift assays vs. SPR) to confirm target engagement .

Advanced: What computational strategies optimize reaction pathways for scaled synthesis?

Answer:
Modern approaches include:

  • Quantum chemical calculations: To model transition states and identify energy barriers (e.g., using Gaussian 16) .
  • Machine learning (ML): Predict optimal solvent/catalyst combinations via datasets from analogous reactions .
  • Reaction pathway screening: Tools like ICReDD integrate computational and experimental data to prioritize synthetic routes .

Advanced: How to design stability studies for long-term storage?

Answer:

  • Forced degradation studies: Expose the compound to heat (40–60°C), light (UV/vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and LC-MS .
  • Lyophilization: For hygroscopic samples, lyophilize and store under inert gas (N2/Ar) .

Advanced: What methodologies identify biological targets for this compound?

Answer:

  • Proteome-wide profiling: Use affinity-based pull-down assays with biotinylated analogs .
  • Molecular docking: Screen against protein databases (PDB) using AutoDock Vina; validate with mutagenesis studies .
  • CRISPR-Cas9 knockouts: Confirm target relevance by observing activity loss in gene-edited cell lines .

Advanced: How to mitigate cytotoxicity in non-target tissues during in vivo studies?

Answer:

  • Prodrug design: Introduce enzymatically cleavable groups (e.g., esterase-sensitive linkers) for tissue-specific activation .
  • Liposomal encapsulation: Enhance tumor targeting via EPR (enhanced permeability and retention) effects .

Advanced: What are the best practices for scaling up synthesis without compromising yield?

Answer:

  • Flow chemistry: Continuous flow reactors improve heat/mass transfer and reduce side reactions .
  • Process analytical technology (PAT): Real-time monitoring via inline FTIR or Raman spectroscopy .
  • Design of experiments (DoE): Statistically optimize parameters (e.g., temperature, stoichiometry) using software like MODDE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

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